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Abstract
This technical guide provides a comprehensive overview of the core thermodynamic properties

of N-Methylhexylamine. It is intended to serve as a foundational resource for researchers,

scientists, and professionals in drug development who require a detailed understanding of the

physicochemical characteristics of this secondary amine. This document summarizes key

quantitative data, outlines general experimental methodologies for the determination of these

properties, and presents a logical workflow for their characterization. All quantitative data are

presented in structured tables for ease of comparison and reference.

Introduction
N-Methylhexylamine (CAS RN: 35161-70-7), a secondary aliphatic amine, possesses a

molecular structure that lends itself to a variety of chemical interactions, making a thorough

understanding of its thermodynamic properties essential for its application in research and

development. Thermodynamic parameters such as enthalpy, entropy, Gibbs free energy, and

heat capacity are critical for predicting the behavior of N-Methylhexylamine in different

chemical and biological systems. This data is fundamental for process design, reaction

optimization, and assessing the stability and potential interactions of N-Methylhexylamine in

various environments, which is of particular interest in the field of drug development.
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Core Thermodynamic Properties
The following tables summarize the key thermodynamic and physical properties of N-
Methylhexylamine gathered from established chemical databases. These values are a

combination of experimentally derived data and estimations from validated computational

methods.

Table 1: Fundamental Thermodynamic Properties
Property Value Unit Source

Standard Gibbs Free

Energy of Formation

(ΔfG°)

97.45 kJ/mol Joback Method[1]

Enthalpy of Formation

at Standard

Conditions (ΔfH°gas)

-134.34 kJ/mol Joback Method[1]

Enthalpy of Fusion at

Standard Conditions

(ΔfusH°)

18.98 kJ/mol Joback Method[1]

Enthalpy of

Vaporization at

Standard Conditions

(ΔvapH°)

37.61 kJ/mol Joback Method[1]

Table 2: Temperature-Dependent Ideal Gas Heat
Capacity (Cp,gas)
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Temperature (K)
Ideal Gas Heat Capacity
(J/mol·K)

Source

409.73 238.17 Joback Method[1]

437.93 250.74 Joback Method[1]

466.14 262.84 Joback Method[1]

494.34 274.48 Joback Method[1]

522.55 285.67 Joback Method[1]

550.75 296.42 Joback Method[1]

578.95 306.74 Joback Method[1]

Table 3: Physicochemical Properties
Property Value Unit Source(s)

Molecular Weight 115.22 g/mol [1]

Normal Boiling Point

(Tboil)
140-142 °C [2][3]

Normal Melting Point

(Tfus)
-38 °C [3][4]

Density at 25°C 0.76 g/mL [2][3]

Vapor Pressure at

25°C
6.5 mmHg [4]

Flash Point 22.8 °C [4]

Refractive Index

(n20/D)
1.416 [3][4]

pKa (Predicted) 10.93 ± 0.10 [4]

LogP (Octanol/Water

Partition Coefficient)
2.177 [4]
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Experimental Protocols for Thermodynamic
Property Determination
While specific, detailed experimental protocols for the determination of all thermodynamic

properties of N-Methylhexylamine are not readily available in the published literature, this

section outlines the general and widely accepted methodologies used for characterizing

amines and other organic compounds. These protocols serve as a foundational guide for

researchers to design their experimental setups.

Enthalpy of Combustion and Formation
The standard enthalpy of formation of an organic compound like N-Methylhexylamine is

typically determined indirectly through the measurement of its enthalpy of combustion using a

bomb calorimeter.

General Protocol:

Sample Preparation: A precisely weighed sample of high-purity N-Methylhexylamine is

placed in a crucible within a high-pressure vessel (the "bomb").

Pressurization: The bomb is charged with an excess of pure oxygen to a high pressure (e.g.,

30 atm).

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated

container (the calorimeter). The initial temperature of the water is recorded with high

precision.

Ignition: The sample is ignited via an electrical fuse. The complete combustion of the amine

leads to the formation of CO₂, H₂O, and N₂ gas.

Temperature Measurement: The temperature change of the water surrounding the bomb is

carefully monitored and recorded until a maximum temperature is reached and the system

begins to cool.

Calculation: The heat released during combustion is calculated from the temperature rise

and the predetermined heat capacity of the calorimeter system. Corrections are made for the

heat of ignition and any side reactions (e.g., formation of nitric acid).
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Standard Enthalpy of Formation Calculation: Using Hess's Law, the standard enthalpy of

formation of N-Methylhexylamine is calculated from its standard enthalpy of combustion

and the known standard enthalpies of formation of the combustion products (CO₂, H₂O).

Heat Capacity
The heat capacity of N-Methylhexylamine can be measured using techniques such as

Differential Scanning Calorimetry (DSC) or flow calorimetry.[5][6]

General Protocol (using DSC):

Sample Encapsulation: A small, accurately weighed sample of N-Methylhexylamine is

hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

Calorimeter Setup: The sample and reference pans are placed in the DSC cell.

Temperature Program: The cell is subjected to a precise temperature program, which

involves heating the sample and reference at a constant rate over a defined temperature

range.

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required

to maintain the sample and reference at the same temperature. This differential heat flow is

directly proportional to the heat capacity of the sample.

Data Analysis: The heat capacity is calculated by comparing the heat flow curve of the

sample to that of a known standard (e.g., sapphire) run under identical conditions.

Enthalpy of Vaporization and Vapor Pressure
The enthalpy of vaporization and vapor pressure are intrinsically linked and can be determined

using methods such as ebulliometry or by analyzing vapor pressure data at different

temperatures using the Clausius-Clapeyron equation.

General Protocol (using an Ebulliometer):

Apparatus Setup: A modified Swietoslawski ebulliometer, which allows for the precise

measurement of the boiling point of a liquid at a controlled pressure, is used.[7]
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Sample Introduction: A known quantity of N-Methylhexylamine is introduced into the

ebulliometer.

Pressure Control: The system pressure is set and maintained at a specific value using a

vacuum pump and an inert gas supply.

Boiling Point Determination: The liquid is heated until it boils, and the temperature of the

vapor-liquid equilibrium is measured with a high-precision thermometer.

Data Collection: The boiling temperature is recorded for a range of different pressures.

Enthalpy of Vaporization Calculation: The enthalpy of vaporization can be calculated from the

vapor pressure data using the Clausius-Clapeyron equation, which relates the natural

logarithm of the vapor pressure to the inverse of the temperature.

Signaling Pathways and Biological Activity
A thorough review of the existing scientific literature did not yield any specific information

regarding the direct involvement of N-Methylhexylamine in defined signaling pathways or its

mechanism of action in a drug development context. Further research is required to elucidate

any potential biological activity and to characterize its toxicological profile.

Visualizations
As no specific signaling pathways for N-Methylhexylamine have been identified, the following

diagram illustrates a generalized experimental workflow for the determination of its core

thermodynamic properties.
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Caption: Experimental workflow for thermodynamic property determination.

Conclusion
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This technical guide has consolidated the available quantitative data on the thermodynamic

properties of N-Methylhexylamine and outlined the standard experimental methodologies for

their determination. While a solid foundation of physicochemical data exists, there is a notable

absence of information regarding its biological activity and specific, detailed experimental

protocols in the public domain. For researchers and professionals in drug development, the

provided data serves as a critical starting point for modeling and predictive studies. However,

further experimental validation and exploration into the biological interactions of N-
Methylhexylamine are necessary to fully understand its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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